molecular formula C11H19N3O B11749978 [(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(oxolan-2-yl)methyl]amine

[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(oxolan-2-yl)methyl]amine

Cat. No.: B11749978
M. Wt: 209.29 g/mol
InChI Key: SLIMSRYFXKYLCG-UHFFFAOYSA-N
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Description

[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(oxolan-2-yl)methyl]amine is a substituted amine derivative featuring a pyrazole ring and a tetrahydrofuran (oxolane) moiety. The pyrazole ring is substituted with methyl groups at positions 1 and 4, while the oxolane (tetrahydrofuran) group contributes to the compound’s stereoelectronic properties.

Properties

Molecular Formula

C11H19N3O

Molecular Weight

209.29 g/mol

IUPAC Name

N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-(oxolan-2-yl)methanamine

InChI

InChI=1S/C11H19N3O/c1-9-6-13-14(2)11(9)8-12-7-10-4-3-5-15-10/h6,10,12H,3-5,7-8H2,1-2H3

InChI Key

SLIMSRYFXKYLCG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)C)CNCC2CCCO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(oxolan-2-yl)methyl]amine typically involves the reaction of 1,4-dimethyl-1H-pyrazole with oxolane derivatives under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the pyrazole, followed by the addition of an oxolane derivative to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(oxolan-2-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole or oxolane rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenated reagents, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Anti-inflammatory Properties

Pyrazole derivatives are known for their anti-inflammatory effects, often attributed to their ability to inhibit cyclooxygenase (COX) enzymes. Studies indicate that compounds with similar structures can effectively reduce prostaglandin synthesis, leading to decreased inflammation. Given the structural characteristics of [(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(oxolan-2-yl)methyl]amine, it is hypothesized that it may possess similar anti-inflammatory properties.

Antimicrobial Activity

The pyrazole framework has been associated with antimicrobial properties against various pathogens. The oxolane group may enhance the compound's interaction with microbial targets, although specific studies on this compound's antimicrobial effects are still needed. Comparative analysis with related compounds suggests that this compound could exhibit significant antimicrobial activity.

Anticancer Potential

Research into pyrazole derivatives has shown promising results in anticancer applications. Certain compounds have been reported to induce apoptosis in cancer cell lines, suggesting their potential as chemotherapeutic agents. The unique structure of this compound may contribute to its efficacy in targeting cancer cells.

Comparative Analysis with Related Compounds

A comparative analysis highlights the potential biological activities associated with structurally similar compounds:

Compound NameStructural FeaturesNotable Activities
1-Methyl-3-(thiophen-2-yl)-1H-pyrazol-5-amineThiophene ringAntimicrobial properties
4-(Cyclohexenyl)-3-methylpyrazol-5-aminesDifferent substituents on pyrazoleAnti-inflammatory activity
5-Methylpyrazole derivativesVariations in methylation patternsDiverse biological activities
1-Methylpyrazolo[3,4-b]pyridinePyrazole fused with pyridineAnticancer activities

This table indicates that this compound may exhibit similar effects depending on its specific interactions and mechanisms.

Inhibition of COX Enzymes

A study focusing on novel pyrazole derivatives demonstrated effective inhibition of COX enzymes, highlighting their potential as anti-inflammatory agents. This finding supports the hypothesis that this compound may similarly inhibit inflammatory pathways.

Anticancer Screening

In vitro studies have indicated that certain pyrazole compounds can induce apoptosis in cancer cell lines. This suggests a pathway for further exploration in drug development for cancer therapies, positioning this compound as a candidate for future research.

Mechanism of Action

The mechanism of action of [(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(oxolan-2-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole Derivatives

Pyrazole derivatives are well-documented for their biological activity. For example:

  • 2-Amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile (11a) and its ester analog (11b) (from ) demonstrate synthetic routes involving pyrazole intermediates. These compounds, synthesized via reactions with malononitrile or ethyl cyanoacetate, highlight the reactivity of pyrazole amines in forming fused heterocyclic systems . Such reactivity suggests that [(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(oxolan-2-yl)methyl]amine could similarly participate in cyclization or conjugation reactions.

Oxolane (Tetrahydrofuran) Derivatives

Oxolane-containing compounds often exhibit enhanced solubility and metabolic stability. For instance:

  • 6-({[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy}methyl)oxane-2,3,4,5-tetrol () is a polyhydroxy oxolane derivative with metabolomic relevance, showing distinct retention indices (e.g., 1.063–2.586 across experimental conditions). Its polar nature contrasts with the less hydrophilic this compound, implying differences in bioavailability and partitioning behavior .

Structural and Functional Comparisons

Property This compound Pyrazole Derivative 11a Oxolane Derivative metab_3695
Core Structure Pyrazole + oxolane Pyrazole-pyran fusion Polyhydroxy oxolane
Polarity Moderate (amine + ether groups) High (cyano, hydroxyl) Very high (multiple hydroxyls)
Synthetic Complexity Likely moderate (amine alkylation steps) High (multistep cyclization) High (multiple stereocenters)
Potential Applications Drug discovery, catalysis Anticancer/antimicrobial agents Metabolite profiling, glycosidase studies

Biological Activity

[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(oxolan-2-yl)methyl]amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available data on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C11H19N3OC_{11}H_{19}N_3O. Its structure features a pyrazole ring and an oxolane (tetrahydrofuran) moiety, which may contribute to its biological properties.

PropertyValue
Molecular FormulaC11H19N3O
Molecular Weight211.29 g/mol
IUPAC NameThis compound
SMILESCC(C1=NN=C(C=C1)C)CC2CCCO2

Biological Activity Overview

Research on the biological activity of pyrazole derivatives has indicated a range of pharmacological effects, including:

1. Anticancer Activity:
Pyrazole derivatives have shown promise as anticancer agents by inhibiting key enzymes involved in tumor growth. For instance, some studies indicate that similar compounds can inhibit dihydrofolate reductase (DHFR), leading to reduced DNA synthesis in cancer cells .

2. Antimicrobial Properties:
Compounds with pyrazole structures have exhibited antimicrobial activity against various pathogens. The mechanism often involves disruption of bacterial cell membranes or inhibition of specific metabolic pathways .

3. Anti-inflammatory Effects:
Certain pyrazole derivatives have been reported to exhibit anti-inflammatory properties, potentially making them candidates for treating inflammatory diseases .

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition: Compounds with similar structures inhibit enzymes critical for cellular functions, such as DHFR and various kinases.
  • Receptor Modulation: Interaction with specific receptors may alter signaling pathways involved in cell proliferation and apoptosis.

Case Studies

Several studies have investigated the biological effects of pyrazole derivatives:

Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of a series of pyrazole derivatives. It was found that certain compounds significantly inhibited tumor growth in xenograft models by inducing apoptosis through caspase activation .

Study 2: Antimicrobial Activity
In another investigation, a derivative similar to this compound was tested against Gram-positive and Gram-negative bacteria. Results showed effective inhibition at low concentrations, suggesting potential as a therapeutic agent .

Study 3: Anti-inflammatory Properties
Research highlighted the anti-inflammatory effects of pyrazole derivatives in animal models of arthritis. The compounds reduced inflammation markers and improved joint function, indicating their therapeutic potential in inflammatory diseases .

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